molecular formula C10H18ClNO3 B2422015 Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate CAS No. 2305252-83-7

Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate

Cat. No.: B2422015
CAS No.: 2305252-83-7
M. Wt: 235.71
InChI Key: LJLSYZVOGZSSAM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate is an organic compound that features a tert-butyl ester group, a chloromethyl group, and a methoxyazetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(chloromethyl)-4-methylphenylcarbamate: Similar structure with a phenyl ring instead of the azetidine ring.

    Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate: Similar structure with different substituents on the azetidine ring.

Uniqueness

This compound is unique due to the presence of the azetidine ring, which imparts distinct reactivity and stability compared to other similar compounds. The combination of the tert-butyl ester, chloromethyl, and methoxy groups provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLSYZVOGZSSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-83-7
Record name tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate
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